molecular formula C13H8ClN3O2S B4624054 N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide

N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No. B4624054
M. Wt: 305.74 g/mol
InChI Key: NNXYLYYEMGKHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide belongs to a class of chemical compounds known for their unique structural features and potential for various applications, particularly in organic and medicinal chemistry.

Synthesis Analysis

  • The synthesis of compounds similar to N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide often involves multi-step reactions, starting from basic heterocyclic compounds and utilizing methods like cyclization, amidation, and chlorination (Yang Yun-shang, 2010).

Molecular Structure Analysis

  • These compounds typically have complex molecular structures featuring multiple heterocyclic rings. Advanced techniques like X-ray diffraction and NMR spectroscopy are often employed for their structural elucidation (G. Anuradha et al., 2014).

Chemical Reactions and Properties

  • The reactivity of these compounds is influenced by their heterocyclic framework. They often participate in reactions like nucleophilic substitutions, cyclizations, and condensations (M. A. Elneairy et al., 2006).

Scientific Research Applications

Enhancing Cellular Uptake of DNA-binding Compounds

One study explores modifications to hairpin polyamides to enhance cellular uptake and biological activity, providing insights into how compounds like N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide could be used to modulate gene expression through improved nuclear delivery (Meier, Montgomery, & Dervan, 2012).

Synthesis of Polycyclic Pyridines

Another research focuses on the synthesis of polycyclic pyridines, including the use of thiophene derivatives, which may relate to compounds like N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide. This work contributes to the development of novel heterocyclic compounds with potential applications in medicinal chemistry (Hussein, Abu-shanab, & Ishak, 2000).

Antimycobacterial Activity

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, including studies on their antimycobacterial activities, highlights the potential therapeutic applications of structurally related compounds. These studies emphasize the role of chemical modifications in enhancing biological activity and cellular permeability (Gezginci, Martin, & Franzblau, 1998).

Chemoselective Nucleophilic Chemistry

Investigations into the chemoselective nucleophilic chemistry of isoxazole derivatives underscore the versatility of these compounds in synthetic organic chemistry. This research can inform the development of insecticidal agents and contribute to our understanding of structure-activity relationships (Yu et al., 2009).

Gene Expression Regulation

Studies on small molecules that target DNA sequences offer insights into how compounds similar to N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide can be used to control gene expression. This research has implications for the development of therapeutic agents capable of modulating gene activity in living cells (Gottesfeld et al., 1997).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-8-3-4-12(15-7-8)16-13(18)9-6-10(19-17-9)11-2-1-5-20-11/h1-7H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXYLYYEMGKHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide

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